molecular formula C23H31ClN6O7 B13142848 Glutaryl-Gly-Arg-AMC.HCl

Glutaryl-Gly-Arg-AMC.HCl

Cat. No.: B13142848
M. Wt: 539.0 g/mol
InChI Key: DIMJNZAAMJTSGW-NTISSMGPSA-N
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Description

Glutaryl-Gly-Arg-AMC.HCl, also known as Glutaryl-glycyl-L-arginine 7-Amido-4-methylcoumarin Hydrochloride, is a fluorogenic substrate primarily used for the detection and measurement of urokinase activity. This compound is significant in biochemical research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaryl-Gly-Arg-AMC.HCl typically involves the following steps:

    Peptide Synthesis: The peptide sequence Glutaryl-Gly-Arg is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

    Coupling with AMC: The synthesized peptide is then coupled with 7-amido-4-methylcoumarin (AMC) using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

    Hydrochloride Formation: The purified compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like preparative HPLC are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Glutaryl-Gly-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteases, such as urokinase plasminogen activator (uPA).

Common Reagents and Conditions

    Enzymatic Cleavage: The compound is incubated with the target enzyme (e.g., uPA) in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature.

    Detection: The release of the fluorescent AMC moiety is monitored using a fluorometer, with excitation and emission wavelengths typically set around 380 nm and 460 nm, respectively.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence.

Scientific Research Applications

Chemistry

In chemistry, Glutaryl-Gly-Arg-AMC.HCl is used as a model substrate to study enzyme kinetics and inhibition. It helps in understanding the catalytic mechanisms of proteases and in screening for potential inhibitors.

Biology

In biological research, this compound is employed in assays to measure the activity of proteases like urokinase plasminogen activator. It is used in studies related to cell migration, tissue remodeling, and cancer metastasis.

Medicine

In medical research, this compound is used to develop diagnostic assays for diseases involving protease activity, such as cancer and thrombotic disorders. It aids in the identification of biomarkers and the evaluation of therapeutic agents.

Industry

In the pharmaceutical industry, this compound is used in high-throughput screening assays to discover new drugs targeting proteases. It is also utilized in quality control processes to ensure the activity of enzyme-based products.

Mechanism of Action

Glutaryl-Gly-Arg-AMC.HCl exerts its effects through enzymatic cleavage by specific proteases. The mechanism involves the recognition and binding of the peptide substrate by the enzyme, followed by hydrolysis of the peptide bond. This reaction releases the fluorescent AMC moiety, which can be quantitatively measured. The molecular targets are the active sites of proteases, and the pathways involved include proteolytic cleavage and signal transduction related to enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Boc-Gly-Arg-AMC: Another fluorogenic substrate used for detecting protease activity, but with a different protecting group (Boc).

    Z-Gly-Arg-AMC: Similar to Glutaryl-Gly-Arg-AMC.HCl but with a benzyloxycarbonyl (Z) protecting group.

    Ac-Gly-Arg-AMC: Uses an acetyl (Ac) group as the protecting group.

Uniqueness

This compound is unique due to its specific peptide sequence and the presence of the glutaryl group, which can influence the substrate’s binding affinity and specificity for certain proteases. This makes it particularly useful in assays targeting urokinase plasminogen activator.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can effectively utilize this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C23H31ClN6O7

Molecular Weight

539.0 g/mol

IUPAC Name

5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(16(22(24)35)4-3-9-27-23(25)26)19(31)12-28-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H2,24,35)(H,28,30)(H,32,33)(H4,25,26,27);1H/t16-;/m0./s1

InChI Key

DIMJNZAAMJTSGW-NTISSMGPSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)CNC(=O)CCCC(=O)O.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)CNC(=O)CCCC(=O)O.Cl

Origin of Product

United States

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